![molecular formula C21H18N2O3 B2532986 N-(4-acetylphenyl)-1-benzyl-6-oxopyridine-3-carboxamide CAS No. 1004256-21-6](/img/structure/B2532986.png)
N-(4-acetylphenyl)-1-benzyl-6-oxopyridine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-benzyl-6-oxopyridine-3-carboxamide, also known as APBC, is a small molecule compound that has gained much attention in the scientific community due to its potential pharmacological properties. This compound belongs to the pyridine family and has a molecular weight of 365.42 g/mol. APBC has been synthesized by various methods and has been widely studied for its potential use in scientific research.
Scientific Research Applications
- Antimicrobial Activity : Researchers have investigated the antimicrobial potential of this compound. It shows significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Bioactivity : The unique structural features of cyclic imides, including this compound, contribute to their diverse bioactivity. Scientists explore its pharmacological uses and potential as a drug candidate .
- Michael Addition Reaction : A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been achieved by reacting 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This method provides good yields, short reaction times, and avoids the use of hazardous chemicals .
- Palladium Complexes : Derivatives of this compound, such as N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide, have been synthesized and characterized. These derivatives find application as pre-catalysts in Suzuki cross-coupling reactions .
Medicinal Chemistry and Drug Development
Organic Synthesis
Catalysis and Cross-Coupling Reactions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Similar compounds have been associated withRNA modifications , specifically N4-acetylcytidine (ac4C), which is significantly associated with various human diseases, especially cancer . The formation of this modification depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .
Biochemical Pathways
Related compounds have been associated with theMichael addition reaction , resulting in the efficient synthesis of the Michael adduct in a single step .
Pharmacokinetics
A compound with a similar structure, n-(4-acetylphenyl)methanesulfonamide, has been reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-(4-acetylphenyl)-1-benzyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)17-7-10-19(11-8-17)22-21(26)18-9-12-20(25)23(14-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGIIYMOTHNRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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